molecular formula C19H22N2 B2775020 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 220158-68-9

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B2775020
CAS No.: 220158-68-9
M. Wt: 278.399
InChI Key: KDGSINLHKLATBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclo[310]hexane ring system

Scientific Research Applications

Chemistry: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

Biology and Medicine: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules, potentially leading to the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Future Directions

The compound “N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine” is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . Future research may focus on developing more efficient synthesis methods for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dibenzyl groups: This step often involves the use of benzyl halides in the presence of a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives of the bicyclic amine.

    Reduction: Reduced forms of the compound, potentially leading to the removal of benzyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.

Comparison with Similar Compounds

    N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine hydrochloride: A hydrochloride salt form of the compound.

    3-azabicyclo[3.1.0]hexan-6-amine: A simpler analog without the dibenzyl groups.

Uniqueness: this compound is unique due to the presence of the dibenzyl groups, which can influence its reactivity and interactions with other molecules. This makes it distinct from simpler analogs and other bicyclic amines.

Properties

IUPAC Name

N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19/h1-10,17-20H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSINLHKLATBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-dibenzylamino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (0.800 g, 2.10 mmol) in dichloromethane (20 mL) was added trifluoroacetic acid (2.5 mL). The resulting mixture was stirred at ambient temperature for 3 hours and then quenched with saturated aqueous solution of Na2CO3 (10 mL). The organic phase was separated, washed with water, saturated NaCl, dried over MgSO4 and then concentrated in vacuo. The obtained crude product, (3-azabicyclo[3.1.0]hex-6-yl)dibenzylamine, was used without further purification.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.